1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta-fused pyrimidinone derivative characterized by a sulfanylidene (C=S) group at position 4 and a morpholine-containing ethyl substituent at position 1. The cyclopenta[d]pyrimidin-2-one core is a bicyclic system combining a five-membered cyclopentane ring fused to a pyrimidinone ring, which is structurally rigid and may influence conformational stability and binding interactions .
This compound belongs to a broader class of sulfanylidene-substituted pyrimidinones, which are studied for diverse biological activities, including antimicrobial and antifungal properties, as seen in structurally related dihydropyrimidinones . However, its unique cyclopenta fusion and morpholine substituent distinguish it from simpler dihydropyrimidinone analogs.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c17-13-14-12(19)10-2-1-3-11(10)16(13)5-4-15-6-8-18-9-7-15/h1-9H2,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXPMBLCCWIDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the following steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Sulfur Incorporation: The sulfanylidene group can be introduced through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the morpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopenta[d]pyrimidinone core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfurized products or modified morpholine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Dihydropyrimidinones (e.g., –7) exhibit confirmed antibacterial and antifungal activities, suggesting that the sulfanylidene group in the target compound may contribute to similar bioactivity .
Substituent Effects :
- The morpholin-4-yl ethyl group in the target compound likely improves solubility and bioavailability compared to lipophilic substituents like 4-fluorophenyl or benzylthio groups (e.g., ) .
- Sulfanylidene vs. Thioether : The thione (C=S) group in the target compound and –7 derivatives may facilitate hydrogen bonding or metal chelation, whereas thioether (C-S-C) groups (e.g., ) lack this reactivity .
Biological Activity Trends :
- Fluorinated analogs (e.g., –9) often show enhanced bioactivity due to increased electronegativity and membrane permeability . However, the target compound’s morpholine group may balance lipophilicity for better ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Biological Activity
1-[2-(Morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a morpholine moiety and a cyclopenta[d]pyrimidinone core, which contribute to its biological activity. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O2S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CYWJCXLFGKZLBN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit enzyme inhibition and modulation of signaling pathways relevant to several biological processes. The specific mechanisms are still under investigation but may involve:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of receptor activity affecting neurotransmission.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Study 1 : A derivative showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa), indicating potent cytotoxic effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Study 2 : Research demonstrated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
